Cas no 2228873-11-6 ({1-(3-ethylphenyl)methylcyclopropyl}methanamine)

1-(3-エチルフェニル)メチルシクロプロピル)メタンアミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、シクロプロパン環とアミン基を有する特異な構造を持ち、医薬品や農薬の合成において高い反応性を示します。特に、立体障害の少ない構造により、他の官能基との反応が容易で、多様な誘導体への変換が可能です。また、安定性に優れており、保存や取り扱いが比較的容易である点も特徴です。研究用途において、高純度で供給可能なため、精密な合成プロセスに適しています。

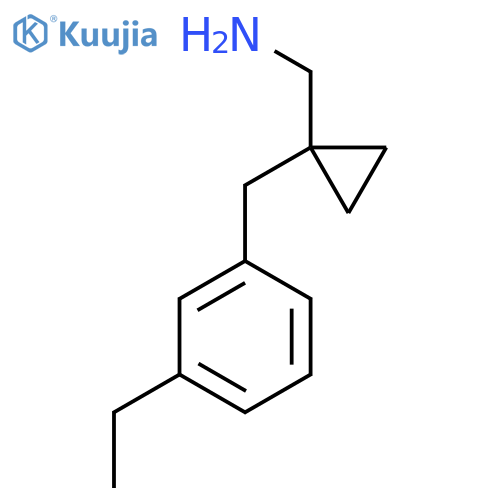

2228873-11-6 structure

商品名:{1-(3-ethylphenyl)methylcyclopropyl}methanamine

{1-(3-ethylphenyl)methylcyclopropyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-(3-ethylphenyl)methylcyclopropyl}methanamine

- {1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine

- 2228873-11-6

- EN300-1755892

-

- インチ: 1S/C13H19N/c1-2-11-4-3-5-12(8-11)9-13(10-14)6-7-13/h3-5,8H,2,6-7,9-10,14H2,1H3

- InChIKey: MHHIKLNSOLFVNC-UHFFFAOYSA-N

- ほほえんだ: NCC1(CC2C=CC=C(CC)C=2)CC1

計算された属性

- せいみつぶんしりょう: 189.151749610g/mol

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

{1-(3-ethylphenyl)methylcyclopropyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755892-0.25g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-2.5g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-5.0g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1755892-0.05g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-0.1g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-1.0g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1755892-1g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-0.5g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1755892-10.0g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1755892-5g |

{1-[(3-ethylphenyl)methyl]cyclopropyl}methanamine |

2228873-11-6 | 5g |

$3189.0 | 2023-09-20 |

{1-(3-ethylphenyl)methylcyclopropyl}methanamine 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2228873-11-6 ({1-(3-ethylphenyl)methylcyclopropyl}methanamine) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量